
1-(2-Iodoethyl)-2-octylbenzene
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Overview
Description
1-(2-Iodoethyl)-2-octylbenzene is an organic compound with the molecular formula C16H25I It is a derivative of benzene, where an iodoethyl group and an octyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Iodoethyl)-2-octylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 2-octylbenzene with iodine and ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the production rate and reduce costs. The final product is usually purified through distillation or recrystallization to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodoethyl)-2-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodo group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in a polar solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxyethyl)-2-octylbenzene or 1-(2-aminoethyl)-2-octylbenzene.
Oxidation: Formation of 1-(2-oxoethyl)-2-octylbenzene.
Reduction: Formation of 1-(2-ethyl)-2-octylbenzene.
Scientific Research Applications
1-(2-Iodoethyl)-2-octylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-2-octylbenzene involves its interaction with specific molecular targets. The iodoethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex structures .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Iodoethyl)-4-octylbenzene
- 1-(2-Iodoethyl)-2-methylbenzene
- 1-(2-Iodoethyl)-2-ethylbenzene
Uniqueness
1-(2-Iodoethyl)-2-octylbenzene is unique due to the specific positioning of the iodoethyl and octyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the long octyl chain also influences its solubility and interaction with other molecules .
Biological Activity
1-(2-Iodoethyl)-2-octylbenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
- Molecular Formula : C16H25I
- Molecular Weight : 368.18 g/mol
- CAS Number : 162358-07-8
Overview of Biological Activity
The biological activity of this compound primarily revolves around its antimicrobial and cytotoxic properties. The presence of the iodine atom enhances its interaction with biological macromolecules, which is crucial for its efficacy.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antibacterial and antifungal properties.
- Antibacterial Studies : In laboratory evaluations, this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential for therapeutic applications.
- Antifungal Studies : The compound also showed antifungal activity against Candida albicans, indicating broad-spectrum antimicrobial potential.
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 32 | Antibacterial |
This compound | 64 | Antifungal |
Control (Penicillin) | 8 | Antibacterial |
Control (Fluconazole) | 16 | Antifungal |
The mechanisms underlying these activities include:
- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : The iodo group may interact with key enzymes in microbial metabolism, inhibiting their function.
Case Studies on Antimicrobial Efficacy
In a controlled study involving various iodinated aromatic compounds, including this compound, researchers evaluated their antimicrobial efficacy. The results indicated not only inhibition of bacterial growth but also synergistic effects when combined with conventional antibiotics. This suggests the compound's potential as an adjuvant in antibiotic therapies.
Investigation into Cytotoxic Effects
Another significant area of research involves the cytotoxic effects of this compound on human cell lines. Studies have shown that:
- Selective Toxicity : The compound exhibited selective toxicity towards cancerous cells while showing minimal effects on normal cells at lower concentrations. This selectivity highlights its potential for development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The iodine atom can participate in these reactions, facilitating the formation of new chemical bonds.
- Interaction with Biological Molecules : Its structure allows it to affect various biochemical pathways and cellular processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Iodoethyl)-2-octylbenzene, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or halogenation of a benzene precursor. For example, substituting a bromoethyl intermediate (e.g., (2-bromoethyl)benzene derivatives) with iodide via Finkelstein reaction conditions (KI/acetone) is a standard approach . Optimization includes controlling stoichiometry (e.g., excess KI) and reaction time to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield improvements often require inert atmospheres (N₂/Ar) to prevent iodine degradation .
Typical Reaction Conditions |
---|
Precursor: 1-(2-Bromoethyl)-2-octylbenzene |
Reagent: KI (1.5 eq.), acetone |
Temperature: 60–70°C, 12–24 hrs |
Yield Range: 65–85% (reported in analogous iodinated aromatics) |
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H NMR shows distinct signals for the ethyl-iodo group (δ 3.1–3.4 ppm, triplet for CH₂I; δ 1.8–2.2 ppm, multiplet for adjacent CH₂). Aromatic protons (ortho to octyl group) appear as a doublet at δ 6.8–7.2 ppm .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion [M+] at m/z 346 (C₁₆H₂₃I). Fragmentation patterns include loss of I (Δ m/z 127) and octyl chain cleavage .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve impurities; retention times vary with octyl chain hydrophobicity .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is light- and heat-sensitive due to the C–I bond’s low dissociation energy. Storage in amber vials at –20°C under inert gas (Ar) is recommended. Decomposition indicators include color change (yellow to brown) and precipitate formation. Periodic TLC or HPLC analysis monitors stability .
Advanced Research Questions
Q. How does the octyl substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-donating octyl group increases electron density on the benzene ring, potentially enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the octyl chain may reduce reaction rates. Computational studies (DFT) can model steric/electronic effects, while kinetic experiments (monitoring by GC-MS) quantify reaction rates .
Q. What strategies address contradictions in reported bioactivity data for iodinated aromatic compounds like this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (cell line variability, concentration ranges) or impurities. Researchers should:
- Validate purity via orthogonal methods (HPLC, elemental analysis).
- Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .
Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the octyl group directs electrophiles to the para position (highest electron density), while the iodoethyl group may sterically hinder meta attack. Transition state analysis (IRC) further clarifies selectivity .
Q. Experimental Design & Data Analysis
Q. What experimental controls are essential when studying the catalytic activity of this compound in organic transformations?
- Methodological Answer :
- Negative Controls : Reactions without catalyst or with non-iodinated analogs.
- Isotopic Labeling : Use ¹²⁷I vs. ¹²⁵I to track iodine’s role in mechanistic studies.
- Kinetic Profiling : Monitor reaction progress (e.g., via in situ IR or NMR) to distinguish catalytic vs. stoichiometric pathways .
Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for iodinated compounds?
- Methodological Answer : Contradictory shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic processes (e.g., rotational isomerism). Solutions include:
- Variable-temperature NMR to identify conformational changes.
- COSY and NOESY for structural elucidation.
- Comparison with computed NMR spectra (GIAO method) .
Q. Safety & Best Practices
Q. What safety protocols are critical when handling this compound in biological assays?
- Methodological Answer : Use fume hoods for aerosol prevention (iodine volatility). PPE includes nitrile gloves (iodine permeates latex) and eye protection. Waste disposal requires neutralization (Na₂S₂O₃) to reduce iodine toxicity. In vitro assays should include cytotoxicity controls (MTT assay) to distinguish bioactivity from cell death .
Properties
Molecular Formula |
C16H25I |
---|---|
Molecular Weight |
344.27 g/mol |
IUPAC Name |
1-(2-iodoethyl)-2-octylbenzene |
InChI |
InChI=1S/C16H25I/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)13-14-17/h8-9,11-12H,2-7,10,13-14H2,1H3 |
InChI Key |
NPDRLLWEFBDWJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCI |
Origin of Product |
United States |
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